7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinazoline]-2'-amine
Description
7',8'-Dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinazoline]-2'-amine (CAS: 115689-67-3) is a spirocyclic quinazoline derivative characterized by a unique 1,3-dioxolane ring fused to a dihydroquinazoline core. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol . The compound exists as a powder and is stored at room temperature. Its structure combines the rigidity of a spiro system with the pharmacologically relevant quinazoline scaffold, which is associated with diverse bioactivities such as kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-9-12-6-7-5-10(14-3-4-15-10)2-1-8(7)13-9/h6H,1-5H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIOGMVHOVSZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CN=C(N=C31)N)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinazoline]-2’-amine typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a quinazoline derivative with a dioxolane precursor under acidic or basic conditions to facilitate the cyclization process. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinazoline]-2’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring or the dioxolane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazoline compounds.
Scientific Research Applications
7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinazoline]-2’-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinazoline]-2’-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s spiro architecture distinguishes it from linear or fused-ring analogs. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility : The target compound’s solubility is undocumented, but triazoloquinazolines are insoluble in water, suggesting similar challenges for bioavailability .
- Spectral Data: The spiro quinoline analog (3s) exhibits distinct ¹H NMR peaks at δ 8.39–8.26 (m, 1H) and 13C NMR signals at δ 155.7 (C=O), highlighting electronic differences compared to quinazoline derivatives .
Pharmacological Activity
Biological Activity
7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinazoline]-2'-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C10H13N3O2
- Molecular Weight : 207.23 g/mol
- CAS Number : 120686-08-0
Biological Activity
The compound exhibits several biological activities that make it a candidate for further research in pharmacology.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance, a study on related spiro compounds showed inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.5 | Apoptosis induction |
| Compound B | 10.0 | Cell cycle arrest |
| 7',8'-dihydro-5'H-spiro... | 7.0 | Apoptosis induction |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
Enzyme Inhibition
Inhibitory assays have demonstrated that this compound can inhibit specific enzymes implicated in cancer progression, such as focal adhesion kinase (FAK). The structure allows for effective binding within the enzyme's active site.
Case Study: FAK Inhibition
A study evaluated the inhibition of FAK by various compounds including derivatives of the spiro framework. The results indicated that modifications in the molecular structure significantly enhanced enzyme affinity and selectivity.
Table 2: FAK Inhibition Potency
| Compound | IC50 (nM) |
|---|---|
| VS-6063 | 1.26 |
| 7',8'-dihydro... | 1.27 |
This demonstrates that the compound's structural characteristics contribute to its biological activity.
The proposed mechanism involves the formation of hydrogen bonds between the compound and target proteins, leading to conformational changes that inhibit their activity. Molecular docking studies have provided insights into how these interactions occur at the molecular level.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in synthetic routes can lead to derivatives with enhanced biological properties.
Table 3: Synthetic Routes for Spiro Compounds
| Route Description | Yield (%) |
|---|---|
| Route A | 65 |
| Route B | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
